N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide Selective inhibitor of oxidative stress-induced cell death; Novel Nrf2-activator; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 752219-52-6
VCID: VC0006400
InChI: InChI=1S/C19H19N3O2S/c1-12-8-13(2)18(14(3)9-12)24-10-17(23)22-19-21-16(11-25-19)15-6-4-5-7-20-15/h4-9,11H,10H2,1-3H3,(H,21,22,23)
SMILES: CC1=CC(=C(C(=C1)C)OCC(=O)NC2=NC(=CS2)C3=CC=CC=N3)C
Molecular Formula: C19H19N3O2S
Molecular Weight: 353.4 g/mol

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide

CAS No.: 752219-52-6

Cat. No.: VC0006400

Molecular Formula: C19H19N3O2S

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide - 752219-52-6

CAS No. 752219-52-6
Molecular Formula C19H19N3O2S
Molecular Weight 353.4 g/mol
IUPAC Name N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide
Standard InChI InChI=1S/C19H19N3O2S/c1-12-8-13(2)18(14(3)9-12)24-10-17(23)22-19-21-16(11-25-19)15-6-4-5-7-20-15/h4-9,11H,10H2,1-3H3,(H,21,22,23)
Standard InChI Key GFIBBYANFXZDMS-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)OCC(=O)NC2=NC(=CS2)C3=CC=CC=N3)C
Canonical SMILES CC1=CC(=C(C(=C1)C)OCC(=O)NC2=NC(=CS2)C3=CC=CC=N3)C

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazole ring substituted at the 4-position with a pyridinyl group and at the 2-position with an acetamide moiety. The acetamide side chain is further modified by a 2,4,6-trimethylphenoxy group, introducing steric bulk and lipophilicity. Key structural attributes include:

  • Thiazole Core: A five-membered aromatic ring containing nitrogen and sulfur atoms, contributing to π-π stacking interactions and hydrogen bonding capacity.

  • Pyridinyl Substituent: Enhances solubility in polar solvents and facilitates binding to metal ions or aromatic residues in protein targets.

  • Trimethylphenoxy Group: Provides hydrophobic interactions critical for membrane permeability and target engagement .

Table 1: Key Physicochemical Parameters

ParameterValueSource
Molecular Weight353.44 g/mol
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
XLogP3.9
Lipinski’s Rule ComplianceYes (0 violations)

The compound’s XLogP value of 3.9 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Compliance with Lipinski’s Rule of Five suggests favorable oral bioavailability .

Synthesis and Characterization

Synthetic Routes

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a convergent strategy involving:

  • Thiazole Ring Formation: Condensation of 2-aminopyridine with α-bromoketones to yield the 4-pyridinylthiazole intermediate.

  • Acetamide Coupling: Reaction of the thiazole amine with 2-(2,4,6-trimethylphenoxy)acetyl chloride under Schotten-Baumann conditions.

  • Purification: Chromatographic techniques (e.g., flash column chromatography) to isolate the final product .

Analytical Validation

Characterization data include:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^13\text{C} NMR confirm the presence of aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.4 ppm).

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 354.1 ([M+H]+^+) .

Pharmacological Activity and Target Engagement

Parathyroid Hormone Receptor (PTH1R) Interaction

The compound demonstrates binding to PTH1R (UniProt Q03431), a Class B GPCR critical in calcium homeostasis and bone remodeling. Computational docking studies (PDB ID: 6fj3) reveal interactions with extracellular loop 2 (ECL2) and transmembrane helix 6 (TM6), regions implicated in receptor activation .

Table 2: Pharmacological Data

ParameterValueAssay SystemSource
Binding Potency25,118.9 nMPubChem BioAssay
TargetPTH1RGLASS Database

The micromolar-range potency suggests suboptimal target affinity, likely necessitating structural optimization for therapeutic use .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the phenoxy group to enhance PTH1R affinity.

  • In Vivo Efficacy Models: Testing in osteoporotic rodent models to assess bone density effects.

  • Toxicokinetic Profiling: Evaluating ADME (absorption, distribution, metabolism, excretion) parameters.

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